Octahydro-1-benzofuran-4-amine
Overview
Description
Octahydro-1-benzofuran-4-amine is a chemical compound with the molecular formula C8H15NO It is a derivative of benzofuran, characterized by a fully saturated benzofuran ring system with an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1-benzofuran-4-amine typically involves the reduction of benzofuran derivatives. One common method is the catalytic hydrogenation of benzofuran in the presence of ammonia, which introduces the amine group at the desired position. The reaction conditions often include the use of a palladium or platinum catalyst under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of the compound, ensuring high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be further reduced to form fully saturated amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Hydroxylated benzofuran derivatives.
Reduction: Fully saturated amines.
Substitution: Substituted benzofuran amines.
Scientific Research Applications
Octahydro-1-benzofuran-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of octahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzofuran: The parent compound, which lacks the saturation and amine group.
Tetrahydrobenzofuran: A partially saturated derivative with different chemical properties.
Benzofuran-4-amine: A non-saturated analog with an amine group at the same position.
Uniqueness: Octahydro-1-benzofuran-4-amine is unique due to its fully saturated ring system and the presence of an amine group, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications.
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-2-1-3-8-6(7)4-5-10-8/h6-8H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKHWWRNPJZLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCOC2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-97-1 | |
Record name | octahydro-1-benzofuran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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